molecular formula C27H27NO5Se B1462397 Fmoc-HomoSec(Mob)-OH CAS No. 2044710-19-0

Fmoc-HomoSec(Mob)-OH

Cat. No.: B1462397
CAS No.: 2044710-19-0
M. Wt: 524.5 g/mol
InChI Key: LVPVPBVHOQUKQZ-UHFFFAOYSA-N
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Description

Fmoc-HomoSec(Mob)-OH is a compound used primarily in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The HomoSec(Mob) part of the compound refers to a homoserine derivative with a methoxybenzyl (Mob) protecting group. This compound is valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-HomoSec(Mob)-OH typically involves multiple steps:

    Protection of the Amine Group: The amine group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Hydroxyl Group: The hydroxyl group of homoserine is protected using the Mob group. This can be done by reacting the Fmoc-protected homoserine with Mob-Cl (methoxybenzyl chloride) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of homoserine are reacted with Fmoc-Cl and Mob-Cl under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-HomoSec(Mob)-OH undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF). The Mob group can be removed using acidic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: 20% piperidine in DMF for Fmoc removal; trifluoroacetic acid (TFA) for Mob removal.

    Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions are deprotected homoserine derivatives and extended peptide chains.

Scientific Research Applications

Chemistry

Fmoc-HomoSec(Mob)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide sequences.

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays.

Medicine

In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides.

Mechanism of Action

The mechanism of action of Fmoc-HomoSec(Mob)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine group, preventing unwanted reactions, while the Mob group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-HomoSer(tBu)-OH: Similar to Fmoc-HomoSec(Mob)-OH but uses a tert-butyl (tBu) group for hydroxyl protection.

    Fmoc-HomoThr(tBu)-OH: Uses a tert-butyl group for hydroxyl protection and is based on homothreonine instead of homoserine.

    Fmoc-Ser(tBu)-OH: Uses a tert-butyl group for hydroxyl protection and is based on serine.

Uniqueness

This compound is unique due to the use of the Mob group for hydroxyl protection, which offers different deprotection conditions compared to the more commonly used tert-butyl group. This can be advantageous in certain synthetic routes where selective deprotection is required.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPVPBVHOQUKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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